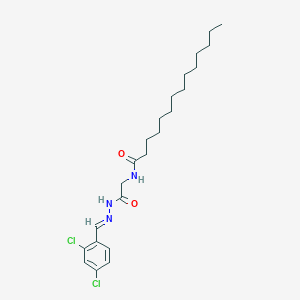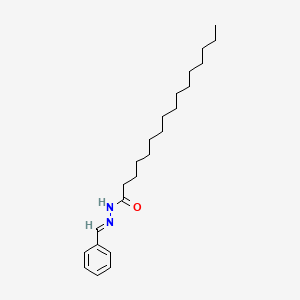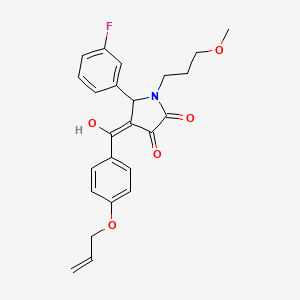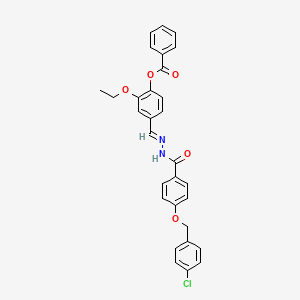![molecular formula C25H21N3O7S2 B12011622 3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)
3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propansäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Indol-, Thiazolidin- und Propansäure-Teil beinhaltet.
Vorbereitungsmethoden
Die Synthese von 3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propansäure umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Indol-Teils: Dies kann durch die Fischer-Indol-Synthese erreicht werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Keton oder Aldehyd reagiert.
Bildung des Thiazolidin-Rings: Dies beinhaltet die Reaktion eines Thioharnstoffderivats mit einem Halogenketon.
Kopplung des Indol- und Thiazolidin-Teils: Dieser Schritt beinhaltet typischerweise eine Kondensationsreaktion unter basischen oder sauren Bedingungen.
Einführung der Propansäure-Gruppe: Dies kann durch eine Michael-Addition oder andere geeignete Methoden erreicht werden.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung von Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Steigerung der Effizienz umfassen.
Analyse Chemischer Reaktionen
3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen und den Reaktionsbedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Kondensation: Die Verbindung kann an Kondensationsreaktionen, wie der Knoevenagel-Kondensation, teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der Substituenten an der Verbindung ab.
Wissenschaftliche Forschungsanwendungen
3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird aufgrund ihrer einzigartigen Struktur und ihres möglichen biologischen Wirkstoffs auf ihr Potenzial als therapeutisches Mittel untersucht.
Organische Synthese: Sie dient als Baustein für die Synthese komplexerer Moleküle, wodurch die Entwicklung neuer Materialien und Verbindungen ermöglicht wird.
Materialwissenschaften: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Funktionalitäten.
Biologische Forschung: Sie wird in Studien verwendet, um ihre Wechselwirkungen mit biologischen Molekülen und ihre potenziellen Auswirkungen auf biologische Systeme zu verstehen.
Wirkmechanismus
Der Wirkungsmechanismus von 3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propansäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen Kontext und der Anwendung der Verbindung ab.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propansäure ähneln, gehören:
- 3-(4-(2-Ethoxycarbonyl-1-methyl-vinylamino)-phenylamino)-but-2-ensäure
- 2-(2-Acetyl-phenylamino)-but-2-endionsäuredimethylester
- 3-(2-Methoxycarbonyl-1-methyl-vinylamino)-but-2-ensäuremethylester
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen Substituenten und funktionellen Gruppen, was zu Variationen in ihren chemischen Eigenschaften und potenziellen Anwendungen führt. Die Einzigartigkeit von 3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propansäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen und ihrem Potenzial für vielfältige Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C25H21N3O7S2 |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
3-[(5Z)-5-[1-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C25H21N3O7S2/c1-2-35-24(34)14-7-9-15(10-8-14)26-18(29)13-28-17-6-4-3-5-16(17)20(22(28)32)21-23(33)27(25(36)37-21)12-11-19(30)31/h3-10H,2,11-13H2,1H3,(H,26,29)(H,30,31)/b21-20- |
InChI-Schlüssel |
CIUNHUYXVNROIG-MRCUWXFGSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(=O)O)/C2=O |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)
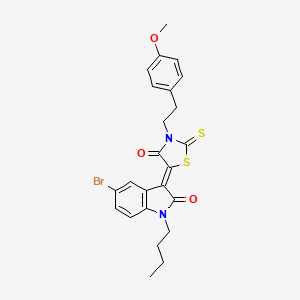

![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)
